Sameridine
Overview
Description
Sameridine is a 4-phenyl piperidine derivative that is related to the opioid analgesic drug pethidine (meperidine) . It has an unusual pharmacological profile, being both a local anesthetic and a μ-opioid partial agonist . It is currently under development for use in surgical anesthesia, mainly administered by intrathecal infusion .
Molecular Structure Analysis
The molecular formula of Sameridine is C21H34N2O . It belongs to the class of organic compounds known as phenylpiperidines . Phenylpiperidines are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Scientific Research Applications
1. Anesthesia and Analgesia
Sameridine has been identified as a compound with both local anesthetic and analgesic properties. Its clinical application is aimed at providing surgical anesthesia and prolonged postoperative analgesia when used intrathecally. Studies have shown that sameridine can be effective for spinal anesthesia, as demonstrated in a dose-ranging study comparing it with lidocaine for inguinal hernia repair. The research indicates that sameridine can provide anesthesia similar to lidocaine, with additional benefits in postoperative analgesia (Karlsten et al., 1999); (Mulroy et al., 1999).
2. Ventilatory Responses
Sameridine's impact on ventilatory responses has been explored, particularly its effects on hypercarbic and hypoxic ventilatory responses. Research has demonstrated that intrathecal administration of sameridine or bupivacaine in healthy volunteers produces similar minor effects on ventilatory responses over a 24-hour observation period. Additionally, sameridine has shown different effects on the hypercarbic ventilatory response when compared to morphine and placebo in controlled studies (Österlund Modalen et al., 2001); (Österlund Modalen et al., 2003).
3. Pharmacokinetics and Detection
Studies have been conducted to determine the free concentration of sameridine in blood plasma using advanced techniques like ultrafiltration and coupled-column liquid chromatography. This research is crucial for understanding the pharmacokinetics of sameridine and its behavior in the human body. Gas chromatography has also been used for the determination of sameridine in human plasma, highlighting the compound's local anesthetic and analgesic properties (Eklund et al., 1998); (Norsten-Höög et al., 2001).
4. Metabolic Pathways
Research on the metabolism of sameridine has revealed its transformation to carboxylic acid derivatives by rat hepatocytes. This study provides insights into the metabolic pathways of sameridine, which is important for understanding its overall pharmacological profile and potential toxicological aspects (Sohlenius-Sternbeck et al., 2000).
Safety And Hazards
Sameridine is not currently a controlled drug, although if approved for medical use it will certainly be a prescription medicine . It would probably be assigned to one of the controlled drug schedules in more restrictive jurisdictions such as Australia and the USA, especially if it were found to be addictive in animals .
Future Directions
properties
IUPAC Name |
N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O/c1-4-6-7-11-16-23-17-14-21(15-18-23,20(24)22(3)5-2)19-12-9-8-10-13-19/h8-10,12-13H,4-7,11,14-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWUGCGYWNSRPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)N(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162367 | |
Record name | Sameridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sameridine | |
CAS RN |
143257-97-0 | |
Record name | Sameridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143257-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sameridine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sameridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAMERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQP2Y50Y6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.